molecular formula C4H5ClN2 B2851867 4-(Chloromethyl)-1H-pyrazole CAS No. 187097-22-9

4-(Chloromethyl)-1H-pyrazole

Cat. No.: B2851867
CAS No.: 187097-22-9
M. Wt: 116.55
InChI Key: CSRWSPHRKUSDRE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The chloromethyl group attached to the fourth position of the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1H-pyrazole typically involves the chloromethylation of 1H-pyrazole. One common method is the Blanc chloromethylation reaction, which involves the reaction of 1H-pyrazole with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the pyrazole ring then attack the electrophilic carbon, followed by rearomatization to form the chloromethylated product .

Industrial Production Methods

In industrial settings, the chloromethylation process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of alternative chloromethylating agents such as chloromethyl methyl ether in the presence of a strong acid like sulfuric acid can also be employed to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium thiolate, or alkoxide in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyrazoles with various functional groups.

    Oxidation: Pyrazole carboxylic acids or ketones.

    Reduction: Methyl-substituted pyrazoles.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-Bromomethyl-1H-pyrazole: Similar reactivity but with different electronic and steric properties due to the bromine atom.

    4-(Hydroxymethyl)-1H-pyrazole: Contains a hydroxymethyl group, making it more hydrophilic and reactive in oxidation reactions.

Uniqueness

4-(Chloromethyl)-1H-pyrazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and functionalized compounds .

Properties

IUPAC Name

4-(chloromethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRWSPHRKUSDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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